molecular formula C21H18N4O2S2 B2507558 3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine CAS No. 1115285-42-1

3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine

Cat. No. B2507558
CAS RN: 1115285-42-1
M. Wt: 422.52
InChI Key: AJTPNSRIAAXJNZ-UHFFFAOYSA-N
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Description

The compound "3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine" is a chemically synthesized molecule that appears to be related to a family of compounds known for their potential pharmacological activities. These compounds, particularly those with a pyridazine or imidazo[1,2-b]pyridazine core, have been studied for their central nervous system activities, including their ability to bind to benzodiazepine receptors in the brain .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions starting from various substituted pyridazines. For example, 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine was prepared by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . Other methods include the reaction of 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of concentrated nitric and trifluoroacetic acids to produce oxadiazolo[3,4-d]pyridazine trioxides . These methods highlight the complexity and specificity required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various analytical techniques, including elemental analyses and spectral data . Single-crystal X-ray diffraction analysis has been used to reveal the planar structure of some molecules, as well as to identify intracyclic and exo-cyclic bond lengths and angles . These structural analyses are crucial for understanding the reactivity and interaction of the compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves further functionalization of the pyridazine core. For instance, hydrazinolysis, cyclocondensation, and treatment with nitrous acid are common reactions used to introduce new functional groups or to form new rings in the structure . These reactions are carefully chosen to retain or enhance the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as thermal stability and crystal density, can be significant in determining their suitability for use as pharmaceuticals. For example, the 4,7-dinitro[1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide was found to be a high-energy compound but with low thermal stability . The crystal packing interactions, such as π-π stacking and hydrogen bonding, can also influence the overall properties of the compound .

Scientific Research Applications

Synthesis and Central Nervous System Activities

  • Research on compounds closely related to 3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine includes a series of imidazo[1,2-b]pyridazines, which have been synthesized and tested for their central nervous system activities. These compounds have shown effectiveness in inhibiting GABA-stimulated 3H-diazepam binding to rat brain plasma membranes, suggesting potential applications in neuroscience and pharmacology (Barlin, Davies, Ireland, Ngu, 1989).

Interaction with Central and Peripheral-Type Benzodiazepine Receptors

  • Another study focused on 3-acetylaminomethyl derivatives of imidazo[1,2-b]pyridazines, which are structurally similar to the compound . These derivatives have been tested for binding to central benzodiazepine receptors in rat brain membrane and to peripheral-type (mitochondrial) benzodiazepine receptors in rat kidney membrane. This research provides insights into the interaction of such compounds with important neuroreceptors (Barlin, Davies, Harrison, Ireland, Willis, 1996).

Antibacterial and Antioxidant Activities

  • The synthesis and evaluation of novel derivatives, including 1,3,4-oxadiazoles similar to the compound of interest, have been conducted for their antibacterial and antioxidant activities. This indicates a potential application in the development of new antibacterial agents and antioxidants (Aghekyan, Mkryan, Panosyan, Safaryan, Stepanyan, 2020).

Antiviral Activity

  • A study on triazolo[4,3-b]pyridazines, which are structurally related, explored their antiviral activity against hepatitis-A virus (HAV). This suggests possible applications in the development of antiviral drugs (Shamroukh, Ali, 2008).

Cytotoxicity and Anticancer Research

  • There is research on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives that explore their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential use in cancer research and treatment development (Hassan, Hafez, Osman, 2014).

properties

IUPAC Name

5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-26-16-5-3-4-15(12-16)18-10-11-20(24-23-18)29-13-19-22-21(25-27-19)14-6-8-17(28-2)9-7-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTPNSRIAAXJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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